molecular formula C10H16N2O4 B084025 Tetraacetylethylenediamine CAS No. 10543-57-4

Tetraacetylethylenediamine

Cat. No.: B084025
CAS No.: 10543-57-4
M. Wt: 228.24 g/mol
InChI Key: BGRWYDHXPHLNKA-UHFFFAOYSA-N
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Description

Tetraacetylethylenediamine (TAED), with the molecular formula $ \text{C}{10}\text{H}{16}\text{N}2\text{O}4 $, is a white crystalline organic compound synthesized via acetylation of ethylenediamine . It is widely recognized as a key bleaching activator in detergent formulations, enabling hydrogen peroxide (from perborate or percarbonate salts) to function effectively at lower temperatures (30–60°C) . TAED hydrolyzes in aqueous environments to produce peracetic acid, a potent oxidizing agent that removes stains and disinfects fabrics . Its primary applications include household detergents (1.4–13% concentration), dishwashing agents, and paper pulp processing .

TAED is biodegradable and exhibits low toxicity, contributing to its regulatory acceptance. For instance, the U.S. EPA exempted TAED and its metabolite diacetylethylenediamine (DAED) from tolerance requirements in 2022, citing minimal environmental and health risks . Globally, the TAED market was valued at \$283 million in 2024, though projections suggest a decline to \$246 million by 2030 (CAGR: -2.3%) due to competition from alternative activators and shifting consumer preferences .

Preparation Methods

Tetraacetylethylenediamine is synthesized through a two-step process. In the first step, ethylenediamine reacts with acetic acid to form diacetylethylenediamine and water. This reaction occurs in the presence of a dehydrating agent, such as butyl acetate or ethyl acetate, and the water generated is distilled out. In the second step, diacetylethylenediamine reacts with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid, to produce this compound .

Chemical Reactions Analysis

Perhydrolysis Reaction

TAED primarily undergoes a reaction known as perhydrolysis when exposed to alkaline peroxide sources, such as sodium perborate or sodium percarbonate. This reaction can be summarized as follows:

  • First Perhydrolysis :

    TAED+H2O2Triacetylethylenediamine TriAED +Peracetic Acid PAA \text{TAED}+\text{H}_2\text{O}_2\rightarrow \text{Triacetylethylenediamine TriAED }+\text{Peracetic Acid PAA }
  • Second Perhydrolysis :

    TriAED+H2O2Diacetylethylenediamine DAED +PAA\text{TriAED}+\text{H}_2\text{O}_2\rightarrow \text{Diacetylethylenediamine DAED }+\text{PAA}

Hydrolysis Reaction

In addition to perhydrolysis, TAED can also undergo hydrolysis, albeit less productively:

TAED+H2ODAED+Acetic Acid\text{TAED}+\text{H}_2\text{O}\rightarrow \text{DAED}+\text{Acetic Acid}

This pathway is considered unproductive as it does not contribute to the bleaching process and results in the formation of acetic acid instead of peracetic acid .

Kinetics of Reactions

The kinetics of TAED reactions have been studied extensively to understand how factors like pH and temperature influence the rates of hydrolysis and perhydrolysis.

Rate Constants

  • The rate constants for the perhydrolysis reactions are significantly influenced by pH levels, with optimal conditions typically around pH 10. Under these conditions, TAED can be converted to DAED in less than 15 minutes at temperatures around 30-60 °C .

  • A study found that the pseudo-first-order rate constant for TAED's degradation was approximately k=3.7×103s1k=3.7\times 10^{-3}s^{-1} at pH 10 .

Effect of Temperature and pH

The following table summarizes the effect of temperature and pH on the conversion rates of TAED during perhydrolysis:

Temperature (°C)pHConversion Rate (%)
2310>99
4010>99
6010>99

This data illustrates that higher temperatures enhance the efficiency of TAED's conversion into active bleaching agents .

Biodegradability

Research indicates that both TAED and its degradation product DAED are biodegradable, with DAED exhibiting a half-life of less than nine days in aquatic environments . This biodegradability is crucial for minimizing environmental impact.

Toxicity Studies

Recent studies have evaluated the toxicity of disinfectants containing TAED, showing that it has relatively low toxicity levels for aquatic organisms when used in appropriate concentrations . The lethal concentration for medaka fish was found to be LC50=88.39ppmLC_{50}=88.39ppm, indicating that while care should be taken in application, TAED does not pose significant risks at standard usage levels .

Scientific Research Applications

Bleaching Activator in Detergents

TAED is predominantly used as a bleaching activator in household detergents. It facilitates the bleaching process at lower temperatures, making it suitable for energy-efficient washing practices. The activation occurs in the presence of hydrogen peroxide sources like sodium perborate or sodium percarbonate, leading to the formation of peracetic acid, which effectively bleaches stains.

  • Reaction Mechanism : In an alkaline medium, TAED undergoes perhydrolysis to yield diacetylethylenediamine (DAED) and peracetic acid:
    TAED+H2O2DAED+PAA\text{TAED}+\text{H}_2\text{O}_2\rightarrow \text{DAED}+\text{PAA}
  • Efficiency : Studies indicate that TAED can achieve over 90% conversion to DAED within 15 minutes under typical washing conditions (30-60°C) .

Textile Bleaching

Research has shown that TAED can be effectively utilized in the textile industry to bleach fiber blends that are sensitive to damage from traditional high-temperature bleaching methods. This application not only preserves the integrity of delicate fabrics but also enhances overall fiber quality.

  • Case Study : A study demonstrated that using TAED in conjunction with non-ionic surfactants significantly improved the whiteness index of bleached textile samples while maintaining fiber strength .

Comparative Data on TAED Applications

Application AreaKey BenefitsTypical Conditions
Household DetergentsLow-temperature activation; energy-efficientpH 10-11, 30-60°C
Textile BleachingPreserves delicate fibers; improved qualityAlkaline conditions
Paper IndustryEffective for pulp bleachingVaries by pulp type

Environmental Impact and Biodegradability

TAED exhibits favorable biodegradability characteristics, with studies indicating a half-life of less than 9 days in river water environments. This rapid degradation is crucial for minimizing environmental impact, particularly in aquatic systems where detergent residues are prevalent .

Mechanism of Action

The mechanism of action of tetraacetylethylenediamine involves its reaction with hydrogen peroxide to form peracetic acid. This reaction occurs through a process called perhydrolysis, where this compound reacts with alkaline peroxide to release peracetic acid. Peracetic acid is a potent oxidizing agent that enhances the bleaching efficiency of detergents at lower temperatures . The molecular targets and pathways involved in this process include the activation of hydrogen peroxide and the formation of peracetic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

TAED is often compared to other oxygen-based bleaching activators and chelating agents. Below is a detailed analysis:

Ethylenediaminetetraacetic Acid (EDTA)

Parameter TAED EDTA
Chemical Structure $ (\text{CH}3\text{CO})2\text{NCH}2\text{CH}2\text{N}(\text{COCH}3)2 $ $ \text{C}{10}\text{H}{16}\text{N}2\text{O}8 $ (hexadentate ligand)
Primary Role Bleaching activator (generates peracetic acid) Chelating agent (binds metal ions)
Applications Detergents, paper pulp Water treatment, food preservation, pharmaceuticals
Environmental Impact Biodegradable; low bioaccumulation Persistent in ecosystems; regulated due to toxicity
Market Trends Declining demand in detergents (-2.3% CAGR) Stable growth (3.5% CAGR) driven by industrial applications

Key Differences :

  • TAED enhances oxidative bleaching, while EDTA mitigates metal-induced oxidation.
  • EDTA’s environmental persistence limits its use in eco-friendly products, whereas TAED’s biodegradability aligns with sustainability trends .

Sodium Percarbonate and Sodium Perborate

Parameter TAED Sodium Percarbonate/Perborate
Function Activator (requires peroxide source) Direct peroxide sources (release $ \text{H}2\text{O}2 $)
Temperature Efficacy Effective at 30–60°C Requires >60°C for optimal activity
Cost Efficiency Reduces energy costs by enabling cold-water washing Higher energy consumption due to temperature requirements
Market Share 45% of European bleach activator market Dominant in regions with high-temperature laundry practices

Research Findings :

  • TAED-percarbonate systems achieve 90% stain removal at 40°C, outperforming perborate alone .
  • However, TAED’s dependency on peroxide precursors limits standalone use, unlike percarbonate/perborate .

Pentaacetate Glucose

A study by Szili et al. (2024) compared TAED with pentaacetate glucose (PAG) in plasma-activated antibacterial systems:

  • Efficacy : TAED generated 2.5× higher peracetic acid concentrations than PAG, achieving 99.9% bacterial reduction (E. coli, S. aureus) within 10 minutes .
  • Mechanism : TAED’s acetyl groups enable rapid hydrolysis, while PAG’s glucose backbone slows reactivity .
  • Applications : TAED is preferred in medical disinfectants; PAG finds niche use in food processing.

Market and Environmental Considerations

Global Market Dynamics

Region TAED Market Share (2024) Growth Driver
Europe 50% High adoption in eco-friendly detergents
Asia-Pacific 25% Expanding middle class and detergent consumption
North America 15% Regulatory support for low-temperature laundry products

Challenges :

  • Price Volatility : TAED production relies on acetic anhydride and ethylenediamine, subject to supply chain disruptions .
  • Competition: Emerging activators like NOBS (nonanoyloxybenzenesulfonate) threaten market share .

Biological Activity

Tetraacetylethylenediamine (TAED) is a compound widely recognized for its role as a bleaching agent and its antimicrobial properties. This article delves into the biological activity of TAED, focusing on its mechanisms, biokinetics, and efficacy in various applications, particularly in antimicrobial contexts.

Overview of this compound

TAED is an organic compound derived from ethylenediamine through acetylation. It is primarily used in conjunction with sodium percarbonate to generate peracetic acid, which exhibits significant antimicrobial activity. TAED itself is stable, non-toxic, and non-mutagenic, making it suitable for use in various cleaning and disinfection products.

Biokinetic Properties

Research indicates that TAED is rapidly absorbed in the gastrointestinal tract and metabolized primarily through diacetylation to form triacetylethylenediamine (TriAED) and diacetylethylenediamine (DAED). These metabolites are excreted via urine, demonstrating a swift biokinetic profile. In a study involving rats, no adverse effects were observed from repeated oral or dermal dosing at levels up to 90 mg/kg body weight per day, indicating a favorable safety profile for TAED .

Table 1: Biokinetic Data of TAED

ParameterValue
AbsorptionRapid from intestine
MetabolitesTriAED, DAED
ExcretionUrinary
No Observed Adverse Effect Level (NOAEL)90 mg/kg BW/d

Antimicrobial Activity

The antimicrobial efficacy of TAED has been extensively studied, particularly in combination with sodium perborate. This combination has been shown to be effective against various pathogens, including Enterococcus faecalis. A comparative study revealed that TAED-sodium perborate (TAED-SP) exhibited superior antibacterial activity compared to lower concentrations of sodium hypochlorite (NaOCl), with similar efficacy to 5% NaOCl .

Table 2: Antimicrobial Efficacy Comparison

AgentInhibition Zone Diameter (mm)
TAED-SP (5%)Greater than 2.5% NaOCl
NaOCl (2.5%)Smaller than TAED-SP
NaOCl (5%)Comparable to TAED-SP

The antimicrobial action of TAED is primarily attributed to the generation of reactive oxygen species (ROS) upon hydrolysis to peracetic acid. This mechanism disrupts cellular functions in target microorganisms, leading to cell death. The dynamic equilibrium between hydrogen peroxide and peracetic acid enhances its biocidal properties, making it effective against bacteria, yeasts, and viruses .

Case Studies

  • Disinfection in Dental Applications : A study highlighted the effectiveness of TAED-SP as an irrigant in endodontics, demonstrating its ability to control biofilms in dental unit water lines through the release of free radicals .
  • Laundry Disinfection : In household and industrial contexts, products containing TAED have been evaluated for their ability to disinfect laundry effectively. The combination with sodium percarbonate allows for efficient bleaching at lower temperatures compared to traditional agents .

Safety and Toxicity

TAED has been assessed for potential toxicity across various studies. It was found not to be genotoxic or teratogenic. The only noted effect from high doses was reversible liver hypertrophy due to enzyme induction. Overall, the compound's safety profile supports its use in consumer products without significant health risks .

Q & A

Basic Research Questions

Q. What is the chemical structure of tetraacetylethylenediamine (TAED), and what synthetic methodologies are used to produce it?

TAED is an acetylated derivative of ethylenediamine, with the chemical formula (CH₃CO)₂NCH₂CH₂N(COCH₃)₂. It is synthesized via acetylation of ethylenediamine using acetic anhydride under controlled conditions. The reaction typically involves refluxing ethylenediamine with excess acetic anhydride, followed by purification via recrystallization to achieve high purity (>90%) .

Q. How does TAED function as a peroxide bleach activator in detergent formulations?

TAED reacts with hydrogen peroxide (or peroxygen sources like sodium percarbonate) under alkaline conditions to form peracetic acid, a potent oxidizer. The activation mechanism involves hydrolysis to diacetylethylenediamine (DAED), followed by perhydrolysis to generate peracetic acid. Kinetic studies using stopped-flow spectroscopy have shown that optimal activation occurs at pH 8–10 and temperatures above 40°C .

Q. What analytical techniques are recommended for quantifying TAED and its degradation products in experimental systems?

High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify TAED and its metabolites (e.g., DAED). Fourier-transform infrared spectroscopy (FTIR) can confirm acetyl group presence, while kinetic studies often employ pH-stat titration to monitor reaction progress .

Q. What safety protocols are critical when handling TAED in laboratory settings?

TAED is classified under GHS hazard categories for skin/eye irritation (GHS05) and acute toxicity (GHS06). Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work should be conducted in a fume hood to avoid inhalation of fine particles, and spills should be neutralized with weak acids (e.g., citric acid) .

Advanced Research Questions

Q. How can reaction conditions (pH, temperature) be optimized to enhance TAED’s perhydrolysis efficiency?

Perhydrolysis efficiency depends on alkaline conditions (pH 9–11) and elevated temperatures (50–60°C). A 1991 kinetic study demonstrated that increasing hydroxide ion concentration accelerates TAED hydrolysis, with a rate constant (kobsk_{\text{obs}}) of 1.2×102s11.2 \times 10^{-2} \, \text{s}^{-1} at pH 10. Pre-activating TAED with sodium carbonate in detergent matrices can further improve bleaching performance .

Q. How can contradictions in reported hydrolysis rate constants for TAED be resolved experimentally?

Discrepancies in rate constants often stem from variations in buffer systems or analytical methods. Standardizing conditions (e.g., 0.1 M phosphate buffer, ionic strength I=0.5I = 0.5) and using HPLC to quantify intermediates (DAED, peracetic acid) can reduce variability. Comparative studies using isotopically labeled TAED (13C^{13}\text{C}-acetyl) may clarify degradation pathways .

Q. What are the environmental implications of TAED biodegradation, and how can its persistence be assessed?

TAED is considered biodegradable under OECD 301F test conditions, with >60% mineralization in 28 days. However, its metabolite DAED shows slower degradation. Researchers should conduct soil column experiments or use liquid chromatography-mass spectrometry (LC-MS) to track degradation intermediates in environmental matrices .

Q. How does TAED’s performance compare to alternative bleach activators (e.g., NOBS) in low-temperature detergent formulations?

TAED outperforms sodium nonanoyloxybenzenesulfonate (NOBS) in cold-water applications (<30°C) due to its lower activation energy. Comparative studies using simulated wash cycles (e.g., Terg-O-Tometer) show TAED achieves 85–90% stain removal efficiency at 20°C, whereas NOBS requires >40°C for equivalent performance .

Q. What advanced computational models predict TAED’s reactivity and degradation pathways?

Density functional theory (DFT) calculations can model TAED’s hydrolysis energetics, identifying transition states and activation barriers. Molecular dynamics simulations in aqueous environments (e.g., using AMBER force fields) provide insights into solvent effects on reaction kinetics .

Q. What experimental designs mitigate interference from metal ions in TAED-peroxide systems?

Metal ions (e.g., Fe³⁺, Cu²⁺) catalyze peroxide decomposition, reducing TAED efficacy. Chelating agents like EDTA (0.1–0.5 wt%) can be incorporated into formulations. Researchers should use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal content and assess chelator effectiveness .

Properties

IUPAC Name

N-acetyl-N-[2-(diacetylamino)ethyl]acetamide
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InChI

InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3
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InChI Key

BGRWYDHXPHLNKA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C
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Molecular Formula

C10H16N2O4
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DSSTOX Substance ID

DTXSID5040752
Record name Tetraacetylethylenediamine
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Molecular Weight

228.24 g/mol
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Physical Description

Dry Powder, Solid
Record name Acetamide, N,N'-1,2-ethanediylbis[N-acetyl-
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CAS No.

10543-57-4
Record name Tetraacetylethylenediamine
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Record name N,N'-ethylenebis[N-acetylacetamide]
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Record name TETRAACETYLETHYLENEDIAMINE
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Melting Point

149 - 150 °C
Record name Tetraacetylethylenediamine
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Retrosynthesis Analysis

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